molecular formula C22H20N4O4 B2498293 4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile CAS No. 1788979-16-7

4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile

Cat. No. B2498293
CAS RN: 1788979-16-7
M. Wt: 404.426
InChI Key: SZRRNKHQYYVJGF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The 3D structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar nitrile group and the nonpolar aromatic rings could affect its solubility and reactivity.

Mechanism of Action

properties

IUPAC Name

4-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-10-9-16(12-19(18)29-2)20-24-21(30-25-20)17-4-3-11-26(17)22(27)15-7-5-14(13-23)6-8-15/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRRNKHQYYVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=C(C=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile

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